N-(3-cyanothiolan-3-yl)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide
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Overview
Description
N-(3-cyanothiolan-3-yl)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have several properties that make it a valuable tool in the study of various biological processes.
Mechanism of Action
The mechanism of action of N-(3-cyanothiolan-3-yl)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide involves the inhibition of the FAAH enzyme. This enzyme is responsible for breaking down the endocannabinoid anandamide, which has been found to have several therapeutic benefits. By inhibiting FAAH, N-(3-cyanothiolan-3-yl)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide can increase the levels of anandamide in the body, leading to potential therapeutic benefits.
Biochemical and Physiological Effects
N-(3-cyanothiolan-3-yl)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide has been found to have several biochemical and physiological effects. In addition to its inhibitory effect on FAAH, this compound has also been found to have an inhibitory effect on the monoacylglycerol lipase (MAGL) enzyme, which is involved in the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, N-(3-cyanothiolan-3-yl)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide can increase the levels of 2-AG in the body, leading to potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-cyanothiolan-3-yl)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide in lab experiments is its ability to selectively inhibit FAAH and MAGL enzymes. This compound has also been found to have low toxicity and good stability, making it a valuable tool in scientific research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for the study of N-(3-cyanothiolan-3-yl)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide. One potential area of research is in the study of the endocannabinoid system and its potential therapeutic benefits. This compound has also been found to have potential use in the study of pain, inflammation, and neurodegenerative diseases. Additionally, there is potential for the development of new compounds based on the structure of N-(3-cyanothiolan-3-yl)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide that could have even greater therapeutic benefits.
Conclusion
N-(3-cyanothiolan-3-yl)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide is a valuable tool in scientific research due to its ability to selectively inhibit FAAH and MAGL enzymes. This compound has potential use in the study of the endocannabinoid system, pain, inflammation, and neurodegenerative diseases. While there are limitations to its use in lab experiments, there is potential for the development of new compounds based on its structure that could have even greater therapeutic benefits.
Synthesis Methods
The synthesis of N-(3-cyanothiolan-3-yl)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide involves the reaction of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid with thioamide in the presence of a coupling agent such as EDC or HATU. The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
N-(3-cyanothiolan-3-yl)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide has been studied for its potential use in various scientific research applications. One of the main areas of research is in the study of the endocannabinoid system. This compound has been found to have an inhibitory effect on the fatty acid amide hydrolase (FAAH) enzyme, which is involved in the breakdown of the endocannabinoid anandamide. By inhibiting FAAH, N-(3-cyanothiolan-3-yl)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide can increase the levels of anandamide in the body, leading to potential therapeutic benefits.
properties
IUPAC Name |
N-(3-cyanothiolan-3-yl)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c18-11-17(6-9-23-12-17)19-16(20)5-3-13-2-4-14-15(10-13)22-8-1-7-21-14/h2,4,10H,1,3,5-9,12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMCICQPYAGIGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CCC(=O)NC3(CCSC3)C#N)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide |
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